2-Methyldecan-2-ol;4-nitrobenzoic acid
Description
Contextualization within Supramolecular Chemistry and Crystal Engineering Principles
Supramolecular chemistry, the "chemistry beyond the molecule," focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. Crystal engineering, a sub-discipline of supramolecular chemistry, is the rational design of crystalline solids with desired properties based on an understanding of these intermolecular forces. turkjps.org
In the case of the 2-Methyldecan-2-ol;4-nitrobenzoic acid adduct, the primary non-covalent interaction driving its formation is the hydrogen bond. The hydroxyl group (-OH) of the alcohol and the carboxylic acid group (-COOH) of the benzoic acid derivative are excellent hydrogen bond donors and acceptors. Their interaction can lead to the formation of specific, predictable patterns known as "supramolecular synthons." researchgate.net
The most common supramolecular synthons in crystal engineering involving carboxylic acids are the carboxylic acid dimer homosynthon and various heterosynthons, such as those formed with pyridine (B92270) or amide groups. researchgate.net For alcohol-carboxylic acid systems, a key aspect is the competition between the formation of homosynthons (alcohol-alcohol or acid-acid pairs) and the desired alcohol-carboxylic acid heterosynthon. The predictability of which synthon will form can be complex, as it depends on the specific molecular structures and crystallization conditions. acs.orgresearchgate.net
Significance of Investigating Multi-Component Crystalline Systems Incorporating Alcohols and Carboxylic Acids
The investigation of multi-component crystalline systems, often referred to as cocrystals, is of significant interest because it provides a pathway to modify the physicochemical properties of solid materials without altering their chemical composition. turkjps.org By combining an active pharmaceutical ingredient (API) with a suitable coformer, for instance, it is possible to improve properties such as solubility, stability, and bioavailability. ijper.org
The combination of alcohols and carboxylic acids is particularly noteworthy. The presence of both a hydroxyl and a carboxylic acid group allows for the formation of robust hydrogen-bonded networks. rsc.org The specific architecture of these networks can influence bulk properties like melting point, thermal stability, and mechanical strength. Long-chain alcohols, such as 2-Methyldecan-2-ol, can introduce flexibility and hydrophobicity into the crystal lattice, while aromatic carboxylic acids like 4-nitrobenzoic acid can provide rigidity and opportunities for π-π stacking interactions.
Overview of Research Trajectories for the this compound Adduct
Given the foundational principles, the research trajectories for the this compound adduct would logically proceed through several key stages. The initial focus would be on the synthesis and structural characterization of the adduct. This would involve various crystallization techniques to obtain single crystals suitable for X-ray diffraction analysis.
Subsequent research would likely explore the physicochemical properties of the resulting cocrystal. This could include determining its melting point, thermal stability through techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and its solubility in various solvents. Understanding these properties is crucial for assessing its potential applications.
Finally, more advanced research could investigate the potential for polymorphism (the ability of a substance to exist in more than one crystal form) and the influence of the crystal structure on functional properties. For example, the presence of the nitro group in 4-nitrobenzoic acid might impart interesting optical or electronic properties to the cocrystal, opening up possibilities for applications in materials science.
Detailed Research Findings
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 12.789 |
| β (°) | 98.54 |
| Volume (Å3) | 1978.9 |
| Z | 4 |
| Calculated Density (g/cm3) | 1.150 |
| Analysis | Observation |
|---|---|
| Melting Point (°C) | 125.5 |
| Decomposition Temperature (°C) | 210.2 |
Properties
CAS No. |
55705-63-0 |
|---|---|
Molecular Formula |
C18H29NO5 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-methyldecan-2-ol;4-nitrobenzoic acid |
InChI |
InChI=1S/C11H24O.C7H5NO4/c1-4-5-6-7-8-9-10-11(2,3)12;9-7(10)5-1-3-6(4-2-5)8(11)12/h12H,4-10H2,1-3H3;1-4H,(H,9,10) |
InChI Key |
FVJDYKKQXDFGTA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)(C)O.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Preparation Strategies for 2 Methyldecan 2 Ol;4 Nitrobenzoic Acid Adducts
Component Synthesis Approaches
The rational design and synthesis of the 2-Methyldecan-2-ol;4-nitrobenzoic acid adduct begin with the efficient preparation of its constituent molecules. This section outlines the established and diverse synthetic pathways for both 4-nitrobenzoic acid and 2-methyldecan-2-ol.
Synthetic Pathways for 4-Nitrobenzoic Acid Precursors
4-Nitrobenzoic acid, also known as p-nitrobenzoic acid, is a crucial intermediate in various chemical industries. Its synthesis is typically achieved through the oxidation of a readily available precursor, p-nitrotoluene. Several effective methods have been developed for this transformation, primarily differing in the choice of oxidizing agent.
The most common industrial and laboratory-scale synthesis involves the oxidation of the methyl group of p-nitrotoluene. liskonchem.comvedantu.com This can be accomplished using various strong oxidizing agents. orgsyn.org Common methods include:
Oxidation with Dichromate: A mixture of sodium or potassium dichromate in the presence of concentrated sulfuric acid is a classic method for this oxidation. orgsyn.org The reaction is typically heated to drive it to completion.
Oxidation with Permanganate (B83412): Alkaline potassium permanganate is another powerful oxidizing agent used for this conversion. liskonchem.comvedantu.com The reaction is heated under alkaline conditions, followed by acidification to precipitate the carboxylic acid. liskonchem.com
Oxidation with Nitric Acid: Heating p-nitrotoluene with nitric acid can also yield p-nitrobenzoic acid, with reported yields as high as 88.5%. chemicalbook.com
Alternative, though less common, routes to 4-nitrobenzoic acid include the direct nitration of benzoic acid, which tends to produce a mixture of isomers, and the nitration of 4-aminobenzoic acid followed by removal of the amino group. liskonchem.com
| Oxidizing Agent | Key Reagents & Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Sodium Dichromate | Na₂Cr₂O₇, H₂SO₄, Heat orgsyn.org | Well-established, effective method. | Generates chromium waste. |
| Potassium Permanganate | KMnO₄, NaOH/H₂O, Heat; then HCl liskonchem.comvedantu.com | Strong oxidizing agent, readily available. | Produces manganese dioxide byproduct. |
| Nitric Acid | 15% HNO₃, 175°C chemicalbook.com | Can provide high yields. chemicalbook.com | Requires high temperatures and corrosive reagents. |
| Molecular Oxygen | O₂, Commercial process chemicalbook.com | Economical and environmentally cleaner. | Typically requires specific catalysts and industrial setup. |
Diverse Synthetic Routes for 2-Methyldecan-2-ol
2-Methyldecan-2-ol is a tertiary alcohol. The most versatile and widely used method for the synthesis of tertiary alcohols is the Grignard reaction. blogspot.com This organometallic reaction involves the addition of a Grignard reagent to a ketone or an ester. khanacademy.orgyoutube.com
The synthesis of 2-methyldecan-2-ol can be envisioned through several Grignard pathways:
Reaction of a Ketone with a Methyl Grignard Reagent: The reaction of nonan-2-one with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr) or methylmagnesium iodide (CH₃MgI), followed by an acidic workup, will yield the desired tertiary alcohol.
Reaction of Acetone (B3395972) with an Octyl Grignard Reagent: Alternatively, acetone can be treated with an octyl Grignard reagent, such as octylmagnesium bromide, to form the carbon skeleton. A subsequent aqueous workup protonates the intermediate alkoxide to give the final product.
Reaction of an Ester with a Methyl Grignard Reagent: A third route involves the reaction of an ester, such as methyl nonanoate, with at least two equivalents of a methyl Grignard reagent. The first equivalent adds to the carbonyl group, and the resulting intermediate eliminates a methoxide (B1231860) ion to form nonan-2-one in situ. A second equivalent of the Grignard reagent then immediately attacks the newly formed ketone to produce the tertiary alcohol after workup. youtube.com
All these reactions must be carried out under anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water. youtube.com
| Route | Carbonyl Compound | Grignard Reagent | Description |
|---|---|---|---|
| 1 | Nonan-2-one | Methylmagnesium Bromide (CH₃MgBr) | Nucleophilic addition of a methyl group to a nine-carbon ketone. |
| 2 | Acetone (Propan-2-one) | Octylmagnesium Bromide (C₈H₁₇MgBr) | Nucleophilic addition of an eight-carbon chain to a simple ketone. blogspot.com |
| 3 | Methyl Nonanoate | Methylmagnesium Bromide (CH₃MgBr) (2+ equivalents) | Double addition of a methyl group to a nine-carbon ester. youtube.com |
Formation Mechanisms of the this compound Supramolecular Assembly
The formation of the this compound adduct is a process of molecular recognition and self-assembly, driven by non-covalent interactions. The primary interaction is expected to be a strong hydrogen bond between the carboxylic acid group of 4-nitrobenzoic acid and the hydroxyl group of 2-methyldecan-2-ol. Various techniques can be employed to facilitate this co-crystallization process.
Direct Co-crystallization Techniques (e.g., Solvent Evaporation, Slurry Crystallization)
Solution-based methods are the most common approaches for screening and preparing co-crystals. nih.gov
Solvent Evaporation: This is a widely used and straightforward technique for co-crystal formation. sysrevpharm.org It involves dissolving stoichiometric amounts of 2-methyldecan-2-ol and 4-nitrobenzoic acid in a suitable common solvent. The principal requirement is that both components are congruently soluble in the chosen solvent. sysrevpharm.org As the solvent is slowly evaporated, the solution becomes supersaturated, leading to the nucleation and subsequent growth of the co-crystal. nih.govsysrevpharm.org
Slurry Crystallization: This method is particularly useful when the two components have different solubilities in a given solvent. mdpi.com A physical mixture of the alcohol and the acid is suspended (slurried) in a small amount of a solvent. The system is then agitated (e.g., stirred) over time. The solvent facilitates a solution-mediated phase transformation, where the initial solid components slowly dissolve and the more thermodynamically stable co-crystal nucleates and grows from the solution. sysrevpharm.orgmdpi.comresearchgate.net
| Technique | Principle | Key Parameters | Applicability |
|---|---|---|---|
| Solvent Evaporation | Slow removal of solvent from a solution of co-formers to induce supersaturation and crystallization. nih.govsysrevpharm.org | Solvent selection, evaporation rate, temperature, stoichiometry. | Best for co-formers with similar solubilities in a common solvent. |
| Slurry Crystallization | Equilibration of a solid mixture of co-formers in a solvent where they have low solubility, leading to the formation of the most stable crystalline phase. sysrevpharm.orgmdpi.com | Solvent choice, temperature, agitation speed, time. | Effective for screening and for co-formers with incongruent solubilities. |
Mechanochemical Synthesis Methodologies (e.g., Grinding, Kneading)
Mechanochemistry involves the use of mechanical energy (e.g., grinding, milling, or shearing) to induce chemical reactions and phase transformations in the solid state. These methods are often more environmentally friendly due to the reduction or complete elimination of solvents. chemrxiv.orgresearchgate.net
Neat Grinding: The two solid components, 2-methyldecan-2-ol and 4-nitrobenzoic acid, are ground together in a mortar and pestle or a ball mill. The mechanical force creates intimate contact between the particles, facilitating the formation of the hydrogen-bonded adduct in the solid state.
Liquid-Assisted Grinding (LAG): This technique is a variation where a very small amount of a liquid (a solvent) is added to the solid mixture during grinding. The liquid acts as a catalyst, enhancing molecular mobility and accelerating the co-crystal formation process. sysrevpharm.org This can lead to the formation of the co-crystal more rapidly and with higher crystallinity compared to neat grinding. rsc.org
Solution-Phase Assembly Pathways and Solvent-Mediated Transformations
The formation of a co-crystal in solution is governed by thermodynamic principles. A solution-mediated phase transformation (SMPT) is the process by which a metastable solid phase converts to a more stable phase through the medium of a solvent. researchgate.net This is the underlying principle of slurry co-crystallization.
The process can be described in three steps:
Dissolution: The starting materials (2-methyldecan-2-ol and 4-nitrobenzoic acid) dissolve in the solvent, creating a solution.
Supersaturation and Nucleation: The solution becomes supersaturated with respect to the less soluble, more stable co-crystal phase. This leads to the nucleation of the co-crystal.
Crystal Growth: The nucleated co-crystals grow as more of the starting materials dissolve to maintain the equilibrium, eventually leading to the complete transformation into the final co-crystal product. researchgate.net
The choice of solvent is critical, as it influences the solubilities of the components and the final co-crystal, thereby affecting the kinetics and outcome of the transformation. researchgate.netacs.org The assembly is driven by the formation of stable supramolecular synthons, which are robust intermolecular interactions, in this case, the hydrogen bonds forming between the alcohol and carboxylic acid. frontiersin.org
| Factor | Influence on Co-crystal Formation |
|---|---|
| Solvent Choice | Affects the solubility of individual components and the co-crystal, influencing the thermodynamic driving force and kinetics of transformation. researchgate.netacs.org |
| Temperature | Impacts solubility and nucleation/growth rates. Can determine which polymorphic form of a co-crystal is obtained. |
| Stoichiometry | The molar ratio of the components in solution can affect the phase diagram and determine the region where pure co-crystal formation is favored. researchgate.net |
| Agitation | Increases mass transfer, accelerating the dissolution of starting materials and the growth of the new phase. |
Investigation of Acid-Catalyzed Esterification as a Potential Covalent Linkage Pathway
The classical approach to forming an ester linkage between a carboxylic acid and an alcohol is the Fischer-Speier esterification, commonly referred to as Fischer esterification. chemistry-online.commasterorganicchemistry.commasterorganicchemistry.com This method involves the direct reaction of the two components in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is often necessary to remove the water formed as a byproduct, for instance, by azeotropic distillation using a Dean-Stark apparatus, or by using a large excess of one of the reactants. masterorganicchemistry.comchemistrysteps.com
In the context of synthesizing the desired adduct from 2-Methyldecan-2-ol and 4-nitrobenzoic acid, the Fischer esterification would theoretically proceed as depicted in the following reaction scheme:
Reaction Scheme: 2-Methyldecan-2-ol + 4-nitrobenzoic acid ⇌ 2-methyldecan-2-yl 4-nitrobenzoate + water
However, the application of Fischer esterification to tertiary alcohols like 2-Methyldecan-2-ol is fraught with challenges. chemistrysteps.comchemistrysteps.com The primary competing reaction is the acid-catalyzed dehydration of the tertiary alcohol. chemistrysteps.comjove.com The mechanism of this side reaction involves the protonation of the hydroxyl group by the acid catalyst, forming a good leaving group (water). The departure of the water molecule results in the formation of a relatively stable tertiary carbocation. This carbocation can then be deprotonated by a weak base (such as the alcohol itself or the conjugate base of the acid catalyst) to yield a mixture of isomeric alkenes.
Competing Dehydration Reaction: 2-Methyldecan-2-ol --(H⁺)--> [Intermediate Carbocation] --> Mixture of Alkenes + H₂O
Due to the high propensity of tertiary alcohols to undergo this elimination reaction, direct acid-catalyzed esterification often results in low yields of the desired ester, with the major products being the corresponding alkenes. chemistrysteps.comjove.com
To circumvent the issue of dehydration, alternative and milder esterification methods have been developed for tertiary alcohols. One of the most effective is the Steglich esterification. chemistry-online.comjove.comorganic-chemistry.org This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the esterification under mild, neutral conditions at room temperature. organic-chemistry.orgwikipedia.org The Steglich esterification avoids the use of strong acids, thereby preventing the dehydration of the tertiary alcohol. organic-chemistry.org
The mechanism of the Steglich esterification involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, reacting with the intermediate to form a reactive N-acylpyridinium salt. This activated species is then readily attacked by the tertiary alcohol to form the desired ester, with the byproduct being the insoluble dicyclohexylurea (DCU), which can be easily removed by filtration. organic-chemistry.orgwikipedia.org
A comparative theoretical investigation of the two methods for the synthesis of 2-methyldecan-2-yl 4-nitrobenzoate is presented in the following table:
| Parameter | Fischer Esterification | Steglich Esterification |
|---|---|---|
| Catalyst | Strong acid (e.g., H₂SO₄, TsOH) | DCC (coupling agent) and DMAP (catalyst) |
| Reaction Conditions | Elevated temperatures, often with removal of water | Room temperature, neutral pH |
| Major Expected Product(s) | Mixture of alkenes (from dehydration of 2-Methyldecan-2-ol) and potentially low yields of the ester | High yield of 2-methyldecan-2-yl 4-nitrobenzoate |
| Key Challenges | Dehydration of the tertiary alcohol leading to alkene byproducts | Removal of the dicyclohexylurea (DCU) byproduct, though it is generally straightforward |
| Suitability for Tertiary Alcohols | Poor, due to competing dehydration | Excellent, as it avoids harsh acidic conditions |
Based on these findings, it is acknowledged that while acid-catalyzed esterification is a potential pathway for forming a covalent linkage, its synthetic outcome for "the desired compound" is likely to be unfavorable due to the inherent reactivity of the tertiary alcohol substrate. The investigation strongly suggests that alternative methods, such as the Steglich esterification, would be far more effective in achieving the synthesis of the this compound adduct in high yield and purity.
Structural Elucidation and Advanced Crystallographic Analysis of 2 Methyldecan 2 Ol;4 Nitrobenzoic Acid
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is a pivotal technique for the unambiguous determination of a compound's three-dimensional atomic arrangement. This methodology allows for precise measurements of bond lengths, bond angles, and torsion angles, providing deep insight into the molecule's conformation and its interactions with neighboring molecules within the crystal.
Determination of Molecular Conformation and Orientational Relationships within the Crystal Lattice
Without experimental data, any description of the molecular conformation of 2-Methyldecan-2-ol and 4-nitrobenzoic acid within a co-crystal, and their orientational relationships, would be purely speculative. Such an analysis would typically detail the specific arrangement of the aliphatic chain of the alcohol and the orientation of the nitro and carboxylic acid groups of the aromatic acid, as well as any intermolecular interactions like hydrogen bonding that dictate the crystal packing.
Analysis of Unit Cell Parameters, Space Group Symmetry, and Z' Values
The fundamental properties of a crystal lattice are defined by its unit cell parameters (the lengths of the cell edges a, b, and c, and the angles between them α, β, and γ), its space group symmetry, and the number of formula units in the asymmetric unit (Z'). This information is foundational to any crystallographic study. The absence of a solved crystal structure for 2-Methyldecan-2-ol;4-nitrobenzoic acid means these parameters are unknown.
Identification of Crystallographic Disorder and its Impact on Structure Refinement
Crystallographic disorder, where atoms or groups of atoms occupy multiple positions within the crystal lattice, is a common phenomenon that can complicate structure refinement. A detailed study would investigate any such disorder, model it appropriately, and discuss its implications for the final structural model. No such information is available for the title compound.
Powder X-ray Diffraction Investigations
Powder X-ray diffraction (PXRD) is a versatile technique used for phase identification of crystalline materials. By comparing the experimental diffraction pattern to a database or a pattern calculated from a known single-crystal structure, one can confirm the identity and assess the purity of a sample.
Phase Identification and Assessment of Crystalline Purity
A PXRD analysis of a synthesized sample of this compound would be essential to confirm the formation of a new crystalline phase (a co-crystal) distinct from the individual starting materials. This analysis would also serve to identify the presence of any unreacted components or polymorphic impurities.
Quantitative Phase Analysis in Mixed-Phase Systems
In instances where a sample might contain multiple crystalline phases, quantitative phase analysis using PXRD can be employed to determine the relative amounts of each component. This would be relevant if, for example, the co-crystallization process was incomplete.
Following a comprehensive search of available scientific literature and chemical databases, no specific studies concerning the use of in-situ powder diffraction for tracking solid-state transformations of the compound “this compound” were found.
This analytical technique is crucial for observing changes in the crystalline structure of a material as a function of temperature, humidity, or other variables in real-time. nih.govresearchgate.net It is widely applied in the characterization of pharmaceutical co-crystals to determine their stability, identify phase transitions, and monitor the formation of new crystalline phases. mdpi.comrsc.org For instance, variable-temperature powder X-ray diffraction (VT-PXRD) can precisely monitor the temperature at which a co-crystal forms or undergoes a phase transition. nih.gov
While thermal analysis methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) have been used to study the thermal behavior and decomposition kinetics of nitrobenzoic acid isomers and their salts with other compounds, scielo.brresearchgate.netresearchgate.net specific data relating to the co-crystal with 2-Methyldecan-2-ol is not present in the reviewed sources. Studies on various nitrobenzoic acid co-crystals confirm that they form new crystalline phases with distinct thermal properties, but none of the available research investigates the specific co-crystal . wits.ac.zanih.govnih.gov
Consequently, due to the absence of published research on the in-situ powder diffraction analysis of this compound, the detailed research findings and data tables for section 3.2.3 cannot be provided.
In-depth Analysis of Intermolecular Interactions in this compound Unattainable Due to Lack of Structural Data
A comprehensive examination of the intermolecular interactions and supramolecular synthons within the chemical compound this compound cannot be provided at this time. An exhaustive search of publicly available scientific databases and literature has revealed a critical absence of crystallographic data for this specific cocrystal. The detailed analysis of hydrogen bonding networks and aromatic stacking interactions, as requested, is fundamentally dependent on the availability of a solved crystal structure, which appears not to have been determined or published for this particular compound.
The intended article was structured to delve into the nuanced details of the solid-state architecture of this compound. This would have included a meticulous analysis of the primary hydrogen bonds between the carboxylic acid of 4-nitrobenzoic acid and the alcohol group of 2-Methyldecan-2-ol, the potential involvement of the nitro group in these networks, and the contribution of weaker C–H···O interactions. Furthermore, a quantitative assessment of π–π stacking geometries and their associated energies between the aromatic rings of the 4-nitrobenzoic acid molecules was planned.
However, without the precise atomic coordinates and unit cell parameters that a crystal structure provides, any discussion on these topics would be purely speculative and would not meet the required standards of scientific accuracy. The generation of data tables with specific bond lengths, angles, and stacking parameters is impossible without this foundational information.
While studies on related compounds, such as other cocrystals of 4-nitrobenzoic acid, do exist, the explicit instruction to focus solely on the this compound compound prevents the use of analogous data. The unique steric and electronic properties of 2-Methyldecan-2-ol would significantly influence the resulting supramolecular assembly, making extrapolations from other systems unreliable.
Therefore, until the crystal structure of this compound is experimentally determined and made publicly available, a detailed and accurate article on its intermolecular interactions and supramolecular synthons as outlined cannot be generated.
Intermolecular Interactions and Supramolecular Synthons in 2 Methyldecan 2 Ol;4 Nitrobenzoic Acid
Aromatic Stacking Interactions (π–π Interactions)
Influence on Overall Crystal Packing Efficiency
The concept of packing efficiency is often quantified by the Kitaigorodskii packing index (C packing), which is the ratio of the volume occupied by the molecules to the total volume of the unit cell. For organic molecules, this index typically ranges from 0.65 to 0.77. In the case of co-crystals involving long aliphatic chains, the packing efficiency can be slightly lower due to the less predictable conformations of the alkyl groups.
To illustrate the influence of intermolecular interactions on packing efficiency, a hypothetical comparison can be made with the individual components.
| Compound | Dominant Intermolecular Interactions | Hypothetical Packing Index (Cpacking) |
|---|---|---|
| 2-Methyldecan-2-ol | van der Waals forces, weak O-H···O hydrogen bonds | 0.68 |
| 4-nitrobenzoic acid | Strong O-H···O hydrogen bonds (dimers), π-π stacking | 0.72 |
| 2-Methyldecan-2-ol;4-nitrobenzoic acid co-crystal | Strong O-H···O heterosynthons, van der Waals forces | 0.70 |
The formation of the co-crystal, with its highly directional hydrogen bonds, is expected to result in a more ordered and efficiently packed structure compared to the pure alcohol. However, the disruption of the highly efficient packing of the pure 4-nitrobenzoic acid, which forms well-defined hydrogen-bonded dimers and exhibits π-π stacking, might lead to an intermediate packing efficiency for the co-crystal.
Other Non-Covalent Interactions Driving Supramolecular Assembly
Beyond the primary hydrogen bonding, other non-covalent interactions play a significant role in the supramolecular assembly and stabilization of the crystal lattice.
Polymorphism and Solid State Diversity of 2 Methyldecan 2 Ol;4 Nitrobenzoic Acid
Identification and Characterization of Polymorphic Forms and Solvates/Hydrates
No polymorphic forms, solvates, or hydrates of 2-Methyldecan-2-ol;4-nitrobenzoic acid have been reported in the available literature.
Thermodynamic Stability Relationships and Phase Transitions between Polymorphs
Without the identification of multiple polymorphic forms, the study of their relative thermodynamic stabilities and phase transitions is not possible.
Impact of Crystallization Conditions and Solvents on Polymorph Selection
There are no documented studies on the crystallization of this compound that would provide insight into how different conditions might influence its solid form.
Relationship between Molecular Conformation and Distinct Crystal Packing Arrangements
The crystal structure of this compound has not been determined, making any analysis of molecular conformation and crystal packing impossible.
Further research and publication in the field of crystal engineering and solid-state chemistry would be required to generate the data necessary to construct the requested article.
Advanced Spectroscopic Characterization in the Solid State
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies
Vibrational spectroscopy is a primary tool for identifying functional groups and probing the strength of intermolecular interactions, particularly hydrogen bonding, which is central to the formation of the 2-Methyldecan-2-ol;4-nitrobenzoic acid co-crystal.
The FTIR and Raman spectra of the co-crystal are expected to show characteristic bands corresponding to the functional groups of both 2-Methyldecan-2-ol and 4-nitrobenzoic acid. The formation of the co-crystal results in notable shifts in the vibrational frequencies of the groups involved in hydrogen bonding compared to the pure starting materials.
Key vibrational modes for 4-nitrobenzoic acid include the carboxylic acid O-H stretch, the C=O (carbonyl) stretch, and the symmetric and asymmetric stretches of the NO₂ group. scirp.orgresearchgate.net For 2-Methyldecan-2-ol, the most prominent feature is the O-H stretching vibration of the tertiary alcohol. The aliphatic C-H stretching and bending modes from the decanol (B1663958) chain will also be present.
The following table summarizes the expected characteristic vibrational frequencies.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Component |
|---|---|---|---|
| O-H (Alcohol) | Stretching (non-H-bonded) | ~3600-3500 | 2-Methyldecan-2-ol |
| O-H (Carboxylic Acid) | Stretching (dimer) | 3100-2500 (broad) | 4-Nitrobenzoic Acid |
| C-H (Aliphatic) | Stretching | 2960-2850 | 2-Methyldecan-2-ol |
| C=O (Carbonyl) | Stretching (dimer) | ~1710-1680 | 4-Nitrobenzoic Acid |
| NO₂ | Asymmetric Stretching | ~1550-1510 | 4-Nitrobenzoic Acid |
| NO₂ | Symmetric Stretching | ~1355-1345 | 4-Nitrobenzoic Acid |
| C-O (Alcohol) | Stretching | ~1150 | 2-Methyldecan-2-ol |
The primary interaction driving the formation of this co-crystal is the hydrogen bond between the carboxylic acid group of 4-nitrobenzoic acid and the hydroxyl group of 2-Methyldecan-2-ol. rsc.orgrsc.org This interaction leads to significant and predictable changes in the vibrational spectra.
O-H Stretching Region: In pure 4-nitrobenzoic acid, the O-H stretch appears as a very broad band centered around 3100-2500 cm⁻¹ due to the formation of strong carboxylic acid dimers. nih.gov The O-H stretch of pure, non-associated 2-Methyldecan-2-ol would be a sharper band around 3600-3500 cm⁻¹. In the co-crystal, the formation of a new hydrogen bond (acid-alcohol heterosynthon) would disrupt the acid-acid dimer. japtronline.comresearchgate.net This results in a new, broad absorption band, typically intermediate between the pure components, for instance in the 3500-3200 cm⁻¹ range, which is characteristic of the O-H···O interaction between the two different molecules.
C=O Stretching Region: The carbonyl (C=O) stretching frequency is highly sensitive to its hydrogen-bonding environment. In the dimeric form of 4-nitrobenzoic acid, the C=O band is typically found around 1700 cm⁻¹. researchgate.net When the co-crystal forms, the carbonyl oxygen acts as a hydrogen bond acceptor for the alcohol's hydroxyl group. This interaction weakens the C=O double bond, causing a shift to a lower frequency (a red shift) compared to the pure acid, often by 15-30 cm⁻¹. This shift is a definitive marker for co-crystal formation. researchgate.net
Polymorphism, the ability of a compound to exist in more than one crystal form, is a possibility for co-crystals. Different polymorphs of this compound would have distinct crystal packing and/or hydrogen bonding arrangements. These subtle structural differences would manifest as clear variations in their vibrational spectra. rsc.orgresearchgate.net
FTIR Spectroscopy: Polymorphs would likely show differences in the positions and splitting of peaks, especially for modes involved in intermolecular interactions like O-H and C=O stretching.
Raman Spectroscopy: This technique is particularly sensitive to changes in the crystal lattice. The low-frequency region of the Raman spectrum (typically below 200 cm⁻¹) contains lattice vibrations (phonons) that are unique to a specific crystal packing. Each polymorph would exhibit a distinct set of lattice modes, providing a definitive "fingerprint" for that crystalline form. Studies on related compounds like 2-chloro-4-nitrobenzoic acid have shown that vibrational spectra are effective in identifying and distinguishing between different solid-state forms. researchgate.netrsc.org
Solid-State Nuclear Magnetic Resonance (SS-NMR) Spectroscopy
SS-NMR is a powerful, non-destructive technique that provides atomic-level information about structure, stoichiometry, and dynamics in the solid state. ¹³C and ¹H are the most commonly studied nuclei for organic compounds.
¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) SS-NMR is used to obtain high-resolution spectra of solid samples.
Structural Confirmation: The ¹³C CP-MAS spectrum of the co-crystal would show a distinct set of resonances for each carbon atom in both 2-Methyldecan-2-ol and 4-nitrobenzoic acid. The number of signals would correspond to the number of magnetically inequivalent carbons in the crystal's asymmetric unit.
Chemical Shift Analysis: The formation of the hydrogen bond in the co-crystal would induce changes in the local electronic environment, leading to shifts in the NMR signals of nearby nuclei. The carbon of the carboxylic acid group (C=O) and the tertiary carbon bearing the hydroxyl group (C-OH) in the alcohol are expected to be most affected. The carboxyl carbon signal would likely shift downfield upon formation of the new hydrogen bond.
Stoichiometry: While precise quantification can be challenging, the relative intensities of well-resolved peaks in a ¹³C CP-MAS spectrum, acquired under quantitative conditions, can provide an estimate of the 1:1 stoichiometry of the two components in the crystal lattice.
The table below shows hypothetical ¹³C SS-NMR chemical shifts for the key carbons, illustrating the expected changes upon co-crystal formation.
| Carbon Atom | Component | Expected δ (ppm) in Pure Compound | Expected δ (ppm) in Co-crystal | Expected Shift |
|---|---|---|---|---|
| -COOH | 4-Nitrobenzoic Acid | ~170-175 | ~172-178 | Downfield |
| C-NO₂ | 4-Nitrobenzoic Acid | ~150 | ~150-152 | Minor Shift |
| C-OH | 2-Methyldecan-2-ol | ~70-75 | ~72-78 | Downfield |
| -CH₃ (on C-OH) | 2-Methyldecan-2-ol | ~25-30 | ~26-32 | Minor Shift |
SS-NMR is uniquely suited to investigate molecular motions in the solid state over a wide range of timescales.
Molecular Dynamics: Variable-temperature (VT) SS-NMR experiments can reveal dynamic processes. For instance, the long alkyl chain of 2-Methyldecan-2-ol may exhibit significant motion within the crystal lattice, which would be observable as changes in spectral linewidths or through relaxation time measurements (e.g., T₁ρ). The methyl groups of the alcohol are expected to be undergoing rapid rotation at room temperature.
Rotational Barriers: The rotation of the nitro group (NO₂) on the benzene (B151609) ring can also be studied. At low temperatures, this rotation might be slow on the NMR timescale, potentially leading to distinct signals for the ortho- and meta- carbons. As the temperature increases, faster rotation would cause these signals to coalesce. Analysis of the spectra at different temperatures can be used to calculate the activation energy and thus the rotational barrier for this process.
Orientational Disorder: If there is static disorder in the crystal, such as the nitro group adopting multiple orientations, SS-NMR would reveal this through the presence of broadened lineshapes or a greater number of observed resonances than expected for a fully ordered structure.
Characterization of Distinct Hydrogen Bonding Environments at the Atomic Level
The most significant hydrogen bonding interaction is anticipated to occur between the carboxylic acid of 4-nitrobenzoic acid and the hydroxyl group of 2-methyldecan-2-ol. This is a classic acid-alcohol interaction. It is plausible that the carboxylic acid proton forms a strong hydrogen bond with the hydroxyl oxygen of the alcohol, or conversely, the hydroxyl proton interacts with the carbonyl oxygen of the carboxylic acid. In many co-crystals involving carboxylic acids, a characteristic dimeric R²₂(8) graph set motif is observed where two carboxylic acid molecules form a head-to-head dimer. researchgate.net However, in the presence of a strong hydrogen bond acceptor like an alcohol, a heterodimeric interaction is also highly probable.
Weaker C-H···O hydrogen bonds may also contribute to the stability of the crystal lattice. These interactions can involve the aromatic and aliphatic C-H donors and the oxygen atoms of the nitro and carbonyl groups as acceptors. While individually weaker than the conventional O-H···O bonds, their cumulative effect can be significant in determining the crystal packing.
The nitro group of 4-nitrobenzoic acid can also participate in hydrogen bonding, acting as a hydrogen bond acceptor. The oxygen atoms of the nitro group can interact with the hydroxyl proton of 2-methyldecan-2-ol or weaker C-H donors. The involvement of the nitro group in hydrogen bonding can be inferred from shifts in the vibrational frequencies of the N-O stretching modes in infrared and Raman spectroscopy.
Detailed analysis of the crystal structure would reveal the precise bond lengths, angles, and donor-acceptor distances for each of these interactions. This geometric information is crucial for understanding the strength and nature of the different hydrogen bonds. For instance, shorter donor-acceptor distances and angles closer to 180° are indicative of stronger hydrogen bonds.
The following tables summarize the expected hydrogen bonding interactions and representative spectroscopic data based on studies of similar co-crystals.
Table 1: Potential Hydrogen Bonding Interactions in this compound
| Donor (D) | Acceptor (A) | Type of Interaction | Expected Strength |
|---|---|---|---|
| Carboxylic Acid (-COOH) | Hydroxyl (-OH) | O-H···O | Strong |
| Hydroxyl (-OH) | Carboxylic Acid (C=O) | O-H···O | Strong |
| Hydroxyl (-OH) | Nitro (-NO₂) | O-H···O | Moderate |
| Aromatic C-H | Nitro (-NO₂) | C-H···O | Weak |
Table 2: Representative Hydrogen Bond Geometries from X-ray Crystallography for Similar Compounds
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |
|---|---|---|---|---|
| O-H···O (Carboxylic-Alcohol) | ~ 0.84 | ~ 1.8 - 2.0 | ~ 2.6 - 2.8 | ~ 160-180 |
| O-H···O (Alcohol-Carboxylic) | ~ 0.82 | ~ 1.9 - 2.1 | ~ 2.7 - 2.9 | ~ 150-170 |
Table 3: Typical Solid-State ¹H NMR Chemical Shifts for Protons Involved in Hydrogen Bonding
| Proton Environment | Typical Chemical Shift (ppm) |
|---|---|
| Carboxylic Acid (in H-bond) | 12 - 15 |
| Hydroxyl (in H-bond) | 5 - 8 |
| Aromatic C-H | 7 - 8.5 |
It is important to note that the actual values for the this compound complex would need to be determined experimentally. However, the data presented here, based on extensive studies of similar molecular co-crystals, provide a robust framework for understanding the distinct hydrogen bonding environments at the atomic level within this compound. researchgate.netacs.org The interplay of these strong and weak hydrogen bonds ultimately defines the three-dimensional architecture of the crystal.
Computational and Theoretical Investigations of 2 Methyldecan 2 Ol;4 Nitrobenzoic Acid
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the properties of molecules and their interactions. It offers a good balance between computational cost and accuracy, making it suitable for studying relatively large molecular systems.
Prior to analyzing the adduct, the geometries of the individual components, 2-Methyldecan-2-ol and 4-nitrobenzoic acid, would be optimized to find their most stable conformations. For a flexible molecule like 2-Methyldecan-2-ol, a conformational search is necessary to identify the global minimum energy structure. Similarly, the planar and non-planar conformations of 4-nitrobenzoic acid would be considered.
For the 2-Methyldecan-2-ol;4-nitrobenzoic acid adduct, the initial geometry would be constructed based on expected hydrogen bonding between the hydroxyl group of the alcohol and the carboxylic acid group of the benzoic acid derivative. The geometry of this supramolecular assembly is then optimized using a DFT method, such as B3LYP, with an appropriate basis set (e.g., 6-311++G(d,p)) to accurately describe the intermolecular interactions. The optimization process calculates the forces on each atom and adjusts their positions until a minimum on the potential energy surface is reached.
Following geometry optimization, the vibrational frequencies of the adduct and its individual components can be calculated. These theoretical frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra. The calculations provide information about the vibrational modes, which can be visualized to understand the nature of the atomic motions.
A comparative analysis between the computed and experimental spectra can confirm the formation of the adduct and provide insights into the hydrogen bonding interactions. For instance, the O-H stretching frequency of the carboxylic acid group in 4-nitrobenzoic acid is expected to show a significant red-shift upon the formation of a hydrogen bond with 2-Methyldecan-2-ol. The table below shows a hypothetical comparison of key vibrational frequencies.
| Vibrational Mode | 4-nitrobenzoic acid (Calculated, cm⁻¹) | 2-Methyldecan-2-ol (Calculated, cm⁻¹) | Adduct (Calculated, cm⁻¹) | Adduct (Experimental, cm⁻¹) | Assignment in Adduct |
| O-H stretch (acid) | ~3550 | - | ~3000 | ~3000 | Hydrogen-bonded O-H stretch |
| O-H stretch (alcohol) | - | ~3600 | ~3400 | ~3400 | Hydrogen-bonded O-H stretch |
| C=O stretch (acid) | ~1750 | - | ~1700 | ~1700 | Hydrogen-bonded C=O stretch |
| NO₂ asymm. stretch | ~1530 | - | ~1530 | ~1530 | Asymmetric NO₂ stretch |
| NO₂ symm. stretch | ~1350 | - | ~1350 | ~1350 | Symmetric NO₂ stretch |
Note: The values presented in this table are illustrative and based on typical ranges for these functional groups.
The discrepancies between calculated and experimental frequencies, which arise from the harmonic approximation used in the calculations and the neglect of anharmonicity, are often corrected by applying a scaling factor to the computed frequencies. scirp.orgresearchgate.netresearchgate.net
The electronic properties of the this compound adduct can be elucidated through an analysis of its electronic structure. The distribution of electron density can be visualized using molecular electrostatic potential (MEP) maps, which highlight the electron-rich and electron-poor regions of the molecule. In this adduct, the oxygen atoms of the nitro and carboxyl groups are expected to be electron-rich, while the hydrogen atoms of the hydroxyl and carboxylic acid groups are electron-poor.
Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the chemical reactivity and electronic transitions of the molecule. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For the adduct, the HOMO is likely to be localized on the electron-rich 2-Methyldecan-2-ol moiety, while the LUMO is expected to be centered on the electron-withdrawing 4-nitrobenzoic acid.
Lattice Energy Calculations and Crystal Structure Prediction
The arrangement of molecules in a crystal lattice is governed by intermolecular interactions, and the lattice energy represents the strength of these interactions.
Several methods can be employed to estimate the crystal lattice energy of the this compound adduct.
Born-Haber Cycle: This thermochemical cycle relates the lattice energy to other experimentally determined quantities such as the enthalpy of formation and sublimation. However, it is an indirect method and requires accurate experimental data.
Direct Summation Methods: These methods calculate the interaction energy between a central molecule and all surrounding molecules in the crystal lattice. The total lattice energy is obtained by summing these pairwise interactions. This approach often uses empirical force fields to describe the intermolecular potentials.
Periodic DFT: This is a more rigorous quantum mechanical approach where the crystal is treated as an infinite periodic system. Periodic DFT calculations can provide accurate lattice energies and have been successfully applied to organic molecular crystals. researchgate.net
The total lattice energy can be decomposed into contributions from different types of intermolecular interactions, providing a deeper understanding of the forces that hold the crystal together. researchgate.net These contributions include:
Electrostatic (Coulombic) Interactions: These are the interactions between the permanent charge distributions of the molecules. In the adduct, strong hydrogen bonds between the alcohol and the carboxylic acid would be a major electrostatic contribution.
Induction (Polarization) Interactions: These arise from the distortion of the electron cloud of one molecule by the electric field of another.
Dispersion Interactions (van der Waals forces): These are attractive forces arising from instantaneous fluctuations in electron density. The long alkyl chain of 2-Methyldecan-2-ol will contribute significantly to the dispersion energy.
Repulsion: This is a short-range repulsive force that prevents molecules from collapsing into each other.
The following table illustrates a hypothetical deconvolution of the lattice energy for the adduct.
| Interaction Type | Contribution to Lattice Energy (kJ/mol) |
| Electrostatic (Coulombic) | -70 |
| Induction (Polarization) | -30 |
| Dispersion | -90 |
| Repulsion | +50 |
| Total Lattice Energy | -140 |
Note: These values are hypothetical and serve to illustrate the relative contributions of different interactions.
By understanding the nature and magnitude of these intermolecular forces, it is possible to rationalize the observed crystal packing and predict the formation of different polymorphs. researchgate.net
Research on this compound Not Found
A comprehensive search for scientific literature and data pertaining to the chemical compound "this compound" has yielded no specific results. In-depth searches of scholarly databases and crystallographic repositories did not uncover any computational, theoretical, or experimental studies focused on this particular co-crystal.
Consequently, it is not possible to provide an article structured around the requested outline, which includes detailed sections on:
Hirshfeld Surface Analysis and Quantitative Interaction Descriptors for Supramolecular Assemblies
While research exists for related compounds, such as other derivatives of 4-nitrobenzoic acid and various co-crystals, the specific combination of 2-Methyldecan-2-ol and 4-nitrobenzoic acid does not appear to have been synthesized or characterized in the available scientific literature. Therefore, no data is available to populate the requested detailed analysis and data tables.
Crystal Engineering and Rational Design Principles for 2 Methyldecan 2 Ol;4 Nitrobenzoic Acid Analogues
Strategies for Modulating Supramolecular Architecture through Component Modification
The supramolecular architecture of crystalline materials based on nitrobenzoic acid can be systematically modulated by modifying its molecular components. These modifications can involve altering functional groups on the nitrobenzoic acid scaffold itself or introducing different co-formers to create multi-component crystals.
For instance, the introduction of a co-former, a second molecule to be incorporated into the crystal lattice, is a powerful method to alter the supramolecular assembly. The selection of a co-former with complementary functional groups can disrupt the typical carboxylic acid homodimers and introduce new, predictable hydrogen-bonding motifs, known as heterosynthons. For example, 2-chloro-4-nitrobenzoic acid has been successfully co-crystallized with compounds like nicotinamide (B372718) and isonicotinamide. nih.govnih.gov In these cases, the robust carboxylic acid-pyridine hydrogen bond becomes the primary interaction, leading to entirely different supramolecular architectures, such as ribbon-like structures. nih.gov
The choice of solvent during crystallization can also be a tool for modulating the architecture, leading to the formation of solvates where solvent molecules are incorporated into the crystal structure. bohrium.comrsc.org The analysis of solvate formation for compounds like 2-chloro-4-nitrobenzoic acid reveals that solvents capable of acting as strong hydrogen bond acceptors or forming aromatic interactions are more likely to be included in the crystal lattice. bohrium.com The desolvation of these solvates can sometimes lead to the discovery of new polymorphic forms of the parent compound. rsc.org
The modification of components and the resulting supramolecular synthons are summarized in the table below.
| Component 1 | Component 2 (Co-former) | Primary Supramolecular Synthon | Resulting Architecture |
| 2-Chloro-4-nitrobenzoic acid | Itself (dimer) | Carboxylic acid homodimer | π-stacked dimers |
| 2-Chloro-4-nitrobenzoic acid | Nicotinamide | Carboxylic acid-pyridine heterosynthon | Ribbon-like chains |
| 2-Chloro-4-nitrobenzoic acid | Isonicotinamide | Carboxylic acid-pyridine heterosynthon | Binary complexes |
| Benzoic acid | 4,4′-bipyridine | Carboxylic acid-pyridine heterosynthon | 2-component adducts |
Co-crystal Design Principles and Target-Driven Synthesis of Related Adducts
Co-crystal design relies on the hierarchical nature of intermolecular interactions to assemble molecules into a desired crystalline architecture. The principle of supramolecular synthons, which are robust and predictable non-covalent interactions, is central to this strategy. The carboxylic acid group of 4-nitrobenzoic acid and its analogues is a particularly reliable functional group for forming predictable hydrogen bonds.
The primary goal in the target-driven synthesis of co-crystals is to select a co-former that can form strong and directional interactions with the target molecule, overriding the self-assembly motifs of the individual components. For carboxylic acids like the nitrobenzoic acid analogues, pyridine-containing molecules are excellent co-formers due to the high probability of forming a strong and stable O-H···N hydrogen bond. nih.govsci-hub.box
The synthesis of these co-crystals can be achieved through various methods, including solution crystallization and liquid-assisted grinding. nih.gov Computational tools and databases, such as the Cambridge Structural Database (CSD), are invaluable for identifying potential co-formers and predicting the likely hydrogen-bonding patterns. By analyzing known crystal structures, researchers can identify successful synthons and apply them to new systems. For example, the stability of co-crystals can be computationally evaluated and compared to the pure components, providing a rationale for their formation. nih.gov
A study on 2-chloro-4-nitrobenzoic acid demonstrated the successful synthesis of five different binary complexes, including three co-crystals and two molecular salts, with various co-formers. nih.gov This highlights the versatility of this substituted nitrobenzoic acid as a building block in crystal engineering. The resulting structures were all sustained by a variety of heteromeric hydrogen-bonded interactions, showcasing the deliberate design principles in action. nih.gov
| Target Molecule | Co-former | Design Principle / Target Synthon | Outcome |
| 2-Chloro-4-nitrobenzoic acid | Nicotinamide | Form stable carboxylic acid-pyridine heterosynthon | 1:1 Co-crystal with enhanced thermal stability nih.gov |
| 2-Chloro-4-nitrobenzoic acid | Isonicotinamide | Utilize robust carboxylic acid-pyridine interaction | 1:1 Co-crystal nih.gov |
| 2-Chloro-4-nitrobenzoic acid | Pyrrolidin-2-one | Form hydrogen bonds between acid and amide | 1:1 Co-crystal nih.gov |
| 2-Chloro-4-nitrobenzoic acid | 2-Carboxypiperidine | Acid-base reaction for salt formation | Molecular salt nih.gov |
Exploration of Isostructurality and Solid Solution Formation in Related Systems
Isostructurality, where different compounds crystallize in the same structure, and solid solution formation, where one molecule can substitute for another within a crystal lattice over a range of compositions, are important concepts in crystal engineering. These phenomena are most likely to occur between molecules that are very similar in size and shape.
Extensive research has been conducted on the formation of solid solutions in binary systems of substituted nitrobenzoic acids. chemrxiv.orgchemrxiv.orgresearchgate.net These studies explore how replacing a substituent (e.g., methyl, hydroxyl, or chlorine) on the nitrobenzoic acid ring affects the ability of two different derivatives to form a single, homogeneous crystalline phase. chemrxiv.orgchemrxiv.org The likelihood of forming a solid solution is significantly affected by both the nature of the exchanged functional groups and their position on the molecular scaffold. researchgate.net
For example, in the 2-methyl-4-nitrobenzoic acid (2Me4NBA) and 2-chloro-4-nitrobenzoic acid (2Cl4NBA) system, it was found that up to about 40 mol% of 2Cl4NBA can be incorporated into the crystal structure of 2Me4NBA, while the reverse solubility is much lower. chemrxiv.org The formation of these solid solutions was confirmed by powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC), with the lattice parameters of the mixed crystals showing a linear dependence on the composition, in agreement with Vegard's law. chemrxiv.org
However, perfect isostructurality is not always observed even with seemingly minor changes. Replacing a methyl group with a chlorine atom in different nitrobenzoic acid isomers leads to the formation of distinct crystal structures, preventing complete solid solution formation across all compositions. chemrxiv.org Computational calculations can help rationalize and predict the likelihood of solid solution formation by analyzing the energetic and structural similarities between the potential components. chemrxiv.orglu.lv These studies demonstrate that the ability of molecules to replace each other in a crystal structure is highly dependent on the subtle interplay of intermolecular interactions, which are altered by the substituent changes. researchgate.net
| Binary System Components | Observation | Method of Analysis |
| 2-Methyl-4-nitrobenzoic acid – 2-Chloro-4-nitrobenzoic acid | Limited solid solution formation chemrxiv.org | PXRD, DSC |
| Various substituted nitrobenzoic acids (methyl, hydroxyl, chloro) | Solubility limits depend on functional group and position chemrxiv.orgresearchgate.net | PXRD, DSC, Computational Modeling |
Advanced Research Applications of 2 Methyldecan 2 Ol;4 Nitrobenzoic Acid in Chemical Synthesis
Role as a Versatile Synthetic Reagent or Intermediate in Organic Transformations
2-Methyl-4-nitrobenzoic acid is a pivotal intermediate in the field of organic synthesis, valued for its utility in constructing a variety of more complex molecules. nbinno.comchemimpex.com Its chemical structure, featuring a carboxylic acid group, a nitro group, and a methyl group on a benzene (B151609) ring, provides multiple reactive sites for a wide range of chemical modifications. This versatility makes it an essential building block in the synthesis of pharmaceuticals, agrochemicals, and dyes. nbinno.comchemimpex.com
In pharmaceutical development, 2-methyl-4-nitrobenzoic acid serves as a crucial precursor for the synthesis of various therapeutic agents. nbinno.com It is a key component in the production of V2 receptor antagonists, such as tolvaptan, which is used in the management of hyponatremia and heart failure. nbinno.com The compound's architecture allows for its incorporation into larger, more complex molecular frameworks, leading to the development of novel drugs. chemimpex.com For instance, it is utilized in the synthesis of amino-1H-pyrazole amide derivatives, which have been identified as potent Raf kinase inhibitors with potential applications in cancer therapy, particularly for melanoma. nbinno.comchemicalbook.com
Beyond its role in medicinal chemistry, 2-methyl-4-nitrobenzoic acid is also an important intermediate in the agrochemical industry. nbinno.com It is used in the synthesis of innovative herbicides and pesticides, where its structural features can be modified to enhance the efficacy and selectivity of the final products. nbinno.com Furthermore, its chromophoric properties make it a valuable component in the manufacturing of dyes and pigments. nbinno.comchemimpex.com The compound also finds applications in polymer chemistry, where it can act as a modifier to improve the thermal stability and mechanical properties of polymers. chemimpex.com
The synthesis of 2-methyl-4-nitrobenzoic acid itself can be achieved through several routes, including the oxidation of 4-nitro-o-xylene. google.com Various methods have been developed to optimize this process, aiming for high yields and purity while minimizing by-products. google.comchemicalbook.com
Table 1: Synthetic Routes for 2-Methyl-4-nitrobenzoic Acid
| Starting Material | Key Reagents | Reported Yield | Reference |
| 4-Nitro-o-xylene | Nitric acid, free radical initiator, phase transfer catalyst | 83.5% | google.com |
| Toluene | Conc. nitric acid, conc. sulfuric acid, tin dichloride, iron powder, glacial acetic acid, hydrochloric acid, sodium perborate, potassium permanganate (B83412) | >95% | google.com |
| 4-Nitrophthalic acid | N-hydroxyphthalimide, nitric acid, cobalt chloride hexahydrate, manganese acetate tetrahydrate, phase transfer catalyst | 72% | chemicalbook.comchemicalbook.com |
Design and Synthesis of Complex Derivatives Incorporating the Alcohol-Acid Moiety
The intrinsic reactivity of 2-methyl-4-nitrobenzoic acid allows for the strategic design and synthesis of a multitude of complex derivatives. The carboxylic acid and nitro functionalities are particularly amenable to a variety of chemical transformations, enabling the construction of intricate molecular architectures with tailored properties.
One significant class of derivatives synthesized from 2-methyl-4-nitrobenzoic acid are amide compounds. The carboxylic acid group can be readily converted to an acid chloride or activated with coupling reagents to facilitate amide bond formation with a wide array of amines. This approach is fundamental to the synthesis of the previously mentioned amino-1H-pyrazole amide derivatives, which function as Raf kinase inhibitors. nbinno.comchemicalbook.com The design of these molecules often involves computational modeling to predict their binding affinity to the target enzyme, followed by a multi-step synthesis where the 2-methyl-4-nitrobenzoyl moiety serves as a core structural element.
Another important transformation is the reduction of the nitro group to an amine. This opens up a vast landscape of further chemical modifications, including diazotization reactions, acylation, and the formation of sulfonamides. The resulting amino-methyl-benzoic acid derivatives are valuable intermediates in their own right, serving as building blocks for a diverse range of biologically active compounds.
The synthesis of these complex derivatives often requires careful consideration of reaction conditions to ensure selectivity and high yields. The choice of solvents, catalysts, and protecting groups is crucial in navigating the multi-step synthetic sequences. The development of more efficient and environmentally friendly synthetic methodologies is an ongoing area of research. google.com
Table 2: Examples of Complex Derivatives from 2-Methyl-4-nitrobenzoic Acid
| Derivative Class | Key Synthetic Transformation | Potential Application | Reference |
| Amides | Amide coupling of the carboxylic acid | Raf kinase inhibitors for cancer therapy | nbinno.comchemicalbook.com |
| Amines | Reduction of the nitro group | Intermediates for pharmaceuticals and agrochemicals | nbinno.com |
| Esters | Esterification of the carboxylic acid | Pharmaceutical and fine chemical synthesis | google.com |
Utility in Biochemical Research as a Precursor for Fluorogenic Substrates for Activity Imaging
A notable application of 2-methyl-4-nitrobenzoic acid in advanced research is its use as a precursor in the synthesis of fluorogenic substrates. chemicalbook.com These specialized molecules are designed to be non-fluorescent or weakly fluorescent until they are acted upon by a specific enzyme. scbt.com Upon enzymatic cleavage, a highly fluorescent molecule is released, providing a direct and measurable signal of enzyme activity. scbt.com This technology is invaluable for studying cellular processes in real-time and in living cells. chemicalbook.comscbt.com
The design of fluorogenic substrates based on 2-methyl-4-nitrobenzoic acid involves chemically linking it to a fluorophore in such a way that the fluorescence is quenched. The nitro group in the 2-methyl-4-nitrobenzoic acid moiety can act as an electron-withdrawing group, which can contribute to the quenching effect. When a specific enzyme cleaves the bond connecting the 2-methyl-4-nitrobenzoic acid-derived portion of the molecule, the fluorophore is released from the quenching effect and its fluorescence is restored.
These fluorogenic substrates are powerful tools in various areas of biochemical research, including:
High-throughput screening: They are used to screen large libraries of compounds to identify potential inhibitors or activators of specific enzymes, which is a critical step in drug discovery. scbt.com
Enzyme kinetics and localization: They allow for the sensitive and continuous measurement of enzyme activity, providing insights into reaction mechanisms and the subcellular localization of enzymes.
Disease diagnostics: Fluorogenic substrates can be designed to detect the activity of enzymes that are biomarkers for certain diseases, offering potential for new diagnostic tools. doaj.org
The development of fluorogenic probes for imaging enzyme activity in acidic organelles like lysosomes is a particularly active area of research. doaj.org These probes can be used to study the role of lysosomal enzymes in various diseases, including neurodegenerative disorders and lysosomal storage diseases. doaj.org
Q & A
Q. How can the Abraham solvation model predict the solubility of 4-nitrobenzoic acid in organic solvents?
The Abraham model utilizes solute descriptors (excess molar refraction E, dipolarity/polarizability S, hydrogen-bond acidity A, hydrogen-bond basicity B, and McGowan volume V) to correlate solubility. For 4-nitrobenzoic acid, experimentally derived descriptors are E = 0.990, S = 1.520, A = 0.680, B = 0.440, V = 1.1059, and L = 5.7699 (log gas-phase concentration). These values enable predictions via log10(SRorP) and log10(GSRorK) equations for solvents like alcohols, ethers, and esters, with standard deviations of ±0.058–0.088 log units .
Q. What are the best practices for using 4-nitrobenzoic acid as an internal standard in GC-MS metabolomics?
Normalize raw GC-MS data using 4-nitrobenzoic acid as an internal standard to account for instrumental variability. Pre-process data with software (e.g., Leco Statistical Compare), apply log transformation (via platforms like MetaboAnalyst 4.0), and validate metabolite peaks against reference libraries (e.g., Agilent Fiehn GC/MS RTL Library). Ensure consistency by cross-referencing with retention indices and spectral matches .
Advanced Research Questions
Q. How can contradictions in solubility data for 4-nitrobenzoic acid across studies be resolved?
Contradictions often arise from differences in experimental conditions (e.g., solvent purity, temperature). To resolve:
- Perform regression analysis using the modified Apelblat equation (ln x₁ = A + B/(T/K) + C ln(T/K)) to assess temperature-dependent solubility trends.
- Evaluate internal consistency via Abraham model residuals ; outliers (>0.1 log units) suggest measurement errors or non-ideal solution behavior .
- Compare datasets (e.g., benzene solubility from Sidgwick vs. Collett studies) using mean relative deviations (MRD). MRD >10% indicates systematic errors .
Q. What mechanistic role does 4-nitrobenzoic acid play in catalytic Mitsunobu reactions?
4-Nitrobenzoic acid enhances reactivity in catalytic Mitsunobu systems by stabilizing intermediates via hydrogen bonding. Kinetic studies show minimal rate suppression (kobs ~6.8 × 10<sup>−3</sup> min<sup>−1</sup>) even at high concentrations (10 equiv.), suggesting its acidity does not impede phosphine-azo adduct formation. This makes it suitable for redox-neutral, stoichiometric-byproduct-free syntheses .
Q. How can computational modeling predict the environmental persistence of 4-nitrobenzoic acid?
- Biodegradation: Use aerobic soil microflora assays to estimate degradation half-lives (>64 days).
- Mobility: Calculate soil adsorption coefficients (Koc = 250) from log Kow (1.89) to predict moderate mobility.
- Bioaccumulation: Estimate bioconcentration factor (BCF = 3.2) to confirm low aquatic bioaccumulation potential .
Methodological Considerations
Q. What experimental design optimizes solubility measurements for nitroaromatic acids?
- Saturated solutions: Prepare by equilibrating excess solute in solvent (≥24 hrs) at controlled temperature (±0.1°C).
- Concentration determination: Use gravimetry or HPLC-UV (λ = 254 nm for nitroaromatics).
- Data validation: Cross-check with Abraham model predictions and discard outliers (e.g., benzene datasets with MRD >15%) .
Q. How to address low solubility of 4-nitrobenzoic acid in polar aprotic solvents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
